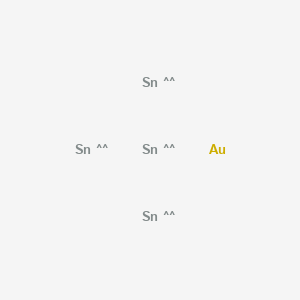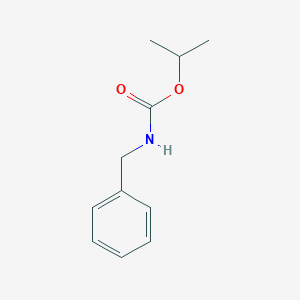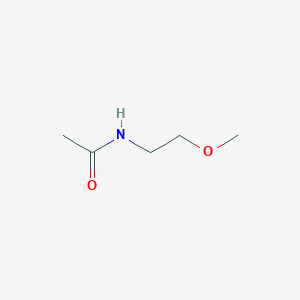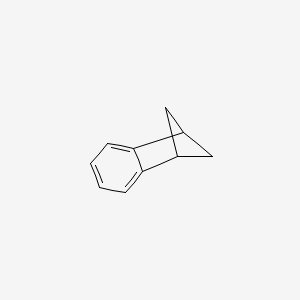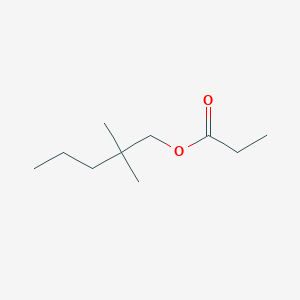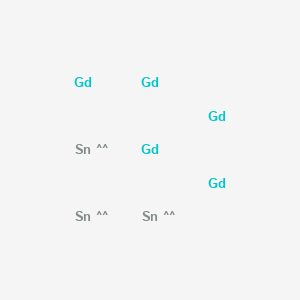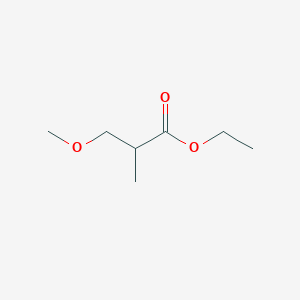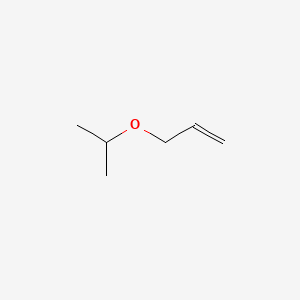
Isopropyl allyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl allyl ether is an organic compound belonging to the class of ethers. It is characterized by the presence of an isopropyl group and an allyl group bonded to an oxygen atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers, including this compound. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. .
Acid-Catalyzed Dehydration: Another method involves the acid-catalyzed dehydration of alcohols.
Industrial Production Methods:
Batch Process: In industrial settings, this compound is often produced in batch reactors where the reactants are mixed and allowed to react under controlled conditions.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Acidic Cleavage: Hydroiodic acid and hydrobromic acid are used for the cleavage of ethers.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Alcohols.
Substitution Products: Alcohols and alkyl halides.
Applications De Recherche Scientifique
Isopropyl allyl ether has several applications in scientific research:
Mécanisme D'action
The mechanism of action of isopropyl allyl ether in chemical reactions involves the cleavage of the ether bond under acidic or basic conditions. The oxygen atom in the ether can be protonated or deprotonated, making it a good leaving group. This allows for nucleophilic attack and subsequent formation of new products .
Comparaison Avec Des Composés Similaires
Ethyl Allyl Ether: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl Allyl Ether: Contains a methyl group instead of an isopropyl group.
Propyl Allyl Ether: Has a propyl group instead of an isopropyl group
Uniqueness: Isopropyl allyl ether is unique due to the presence of the isopropyl group, which provides steric hindrance and affects the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired .
Propriétés
Numéro CAS |
6140-80-3 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
2-prop-2-enoxypropane |
InChI |
InChI=1S/C6H12O/c1-4-5-7-6(2)3/h4,6H,1,5H2,2-3H3 |
Clé InChI |
HCHJSQGMAQVHNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


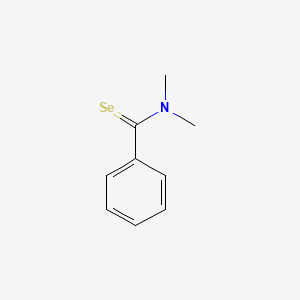
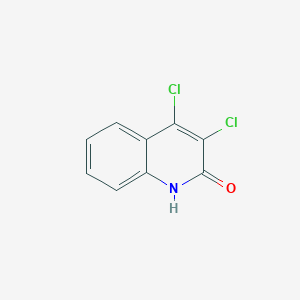
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)


